molecular formula C13H9F3O B1608167 3,3',5-Trifluorobenzhydrol CAS No. 844683-66-5

3,3',5-Trifluorobenzhydrol

Cat. No. B1608167
CAS RN: 844683-66-5
M. Wt: 238.2 g/mol
InChI Key: OUUBIKXMNXKTRP-UHFFFAOYSA-N
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Description

3,3’,5-Trifluorobenzhydrol is a biochemical used for proteomics research . It has a molecular formula of C13H9F3O and a molecular weight of 238.21 .


Synthesis Analysis

The synthesis of 3,3’,5-Trifluorobenzhydrol involves the reaction of 1-Bromo-3,5-difluorobenzene and 3-Fluorobenzaldehyde .


Molecular Structure Analysis

The molecular structure of 3,3’,5-Trifluorobenzhydrol consists of 13 carbon atoms, 9 hydrogen atoms, 3 fluorine atoms, and 1 oxygen atom .

Scientific Research Applications

Photophysical Applications

  • Platinum(II) Metal Complexes: Research by Liao et al. (2016) focused on the synthesis of Pt(II) metal complexes that include functional dianionic azolate chelates. These complexes showed bright solid-state emission and high quantum yields, making them applicable in organic light-emitting devices.

Material Science

  • Organic Frameworks for CO2 Fixation and I2 Capture: A study by Chen et al. (2020) developed a nano-caged In(III){Tb(III)}2-organic framework with potential applications in CO2 fixation and iodine capture, which is critical in the nuclear industry.

Chemical Synthesis

  • Fluorinated Diamine Influence on Polyimide Thin Films: Research by Jang et al. (2007) investigated the effects of trifluoromethyl (CF3) group and ether group on the optical properties of fluorinated polyimides, revealing applications in producing materials with specific optical and dielectric properties.
  • Triflate Proton Shuttling in Catalysis: A study by Andrés et al. (2022) explored the role of triflate in catalytic reactions, providing insights into the development of new catalytic processes.

Fundamental Chemistry Research

  • Balancing Steric and Electronic Factors: The work by Baldridge & Siegel (1993) on 1,3,5-triamino-2,4,6-trinitrobenzene and related compounds offers insights into the interaction between flanking groups in chemical structures, enhancing our understanding of molecular design.
  • NMR Studies of Metabolism: A study by Sylvia & Gerig (1993) utilized fluorine-19 NMR spectroscopy to investigate the metabolism of 3-trifluoromethyl-alpha-ethylbenzhydrol, contributing to our understanding of drug metabolism and liver inducers.

Covalent Organic Frameworks

  • Hydrazone Linkages in Frameworks: Research by Uribe-Romo et al. (2011) led to the development of covalent organic frameworks (COFs) with hydrazone bonds, demonstrating high crystallinity, chemical and thermal stability, and permanent porosity, suggesting potential applications in material science and engineering.

properties

IUPAC Name

(3,5-difluorophenyl)-(3-fluorophenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9F3O/c14-10-3-1-2-8(4-10)13(17)9-5-11(15)7-12(16)6-9/h1-7,13,17H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUUBIKXMNXKTRP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C(C2=CC(=CC(=C2)F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9F3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00375306
Record name 3,3',5-Trifluorobenzhydrol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00375306
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,3',5-Trifluorobenzhydrol

CAS RN

844683-66-5
Record name 3,3',5-Trifluorobenzhydrol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00375306
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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